2-Fluoro-5-methoxy-4-methylbenzoic acid
Overview
Description
2-Fluoro-5-methoxy-4-methylbenzoic acid is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the 2-position, a methoxy group at the 5-position, and a methyl group at the 4-position on the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Fluoro-5-methoxy-4-methylbenzoic acid has several applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-4-methylbenzoic acid can be achieved through several methods. One common approach involves the fluorination of 5-methoxy-4-methylbenzoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 5-methoxy-4-methylbenzoic acid is coupled with a fluorinated aryl halide in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters and minimizing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluorine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products Formed
Oxidation: this compound can be converted to 2-fluoro-5-methoxy-4-methylbenzaldehyde.
Reduction: The reduction of the fluorine atom yields 2-hydroxy-5-methoxy-4-methylbenzoic acid.
Substitution: Substitution of the fluorine atom with an amine yields 2-amino-5-methoxy-4-methylbenzoic acid.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxy-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. The methoxy and methyl groups contribute to the compound’s lipophilicity, facilitating its penetration through biological membranes .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylbenzoic acid: Similar structure but lacks the methoxy group.
2-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the methyl group.
2-Fluoro-5-methoxybenzoic acid: Similar structure but lacks the methyl group.
Uniqueness
2-Fluoro-5-methoxy-4-methylbenzoic acid is unique due to the presence of both the methoxy and methyl groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups with the fluorine atom provides a versatile scaffold for the development of new compounds with improved properties .
Properties
IUPAC Name |
2-fluoro-5-methoxy-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOLGIGDSLJISN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280718 | |
Record name | 2-Fluoro-5-methoxy-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601280718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870221-15-1 | |
Record name | 2-Fluoro-5-methoxy-4-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870221-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-methoxy-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601280718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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